molecular formula C17H25Cl2NO2 B4927594 4-(2,4-dichlorophenoxy)-N-heptylbutanamide

4-(2,4-dichlorophenoxy)-N-heptylbutanamide

Cat. No. B4927594
M. Wt: 346.3 g/mol
InChI Key: RVKCUTRJMJKOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-heptylbutanamide, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was developed as an anti-obesity drug. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company. The drug was later approved for use in Europe in 2006 but was withdrawn due to its adverse effects on mental health.

Mechanism of Action

4-(2,4-dichlorophenoxy)-N-heptylbutanamide acts as an antagonist of the cannabinoid receptor type 1 (CB1 receptor). The CB1 receptor is primarily found in the brain and is involved in the regulation of appetite, mood, and pain sensation. By blocking the CB1 receptor, 4-(2,4-dichlorophenoxy)-N-heptylbutanamide reduces the effects of endocannabinoids, which are naturally occurring compounds that activate the CB1 receptor.
Biochemical and Physiological Effects:
The blockade of the CB1 receptor by 4-(2,4-dichlorophenoxy)-N-heptylbutanamide results in several biochemical and physiological effects. These include reduced food intake, weight loss, and improved glucose metabolism. The drug also reduces the rewarding effects of drugs of abuse, such as cocaine and nicotine, and has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-(2,4-dichlorophenoxy)-N-heptylbutanamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the CB1 receptor and has been extensively studied for its pharmacological properties. However, the drug has several limitations, including its adverse effects on mental health, which makes it unsuitable for long-term use in humans.

Future Directions

For research include the development of novel CB1 receptor antagonists that do not have adverse effects on mental health. The drug may also have potential applications in the treatment of various neuropsychiatric disorders, and further research is needed to explore these possibilities.

Synthesis Methods

The synthesis of 4-(2,4-dichlorophenoxy)-N-heptylbutanamide involves several steps. The initial step involves the reaction of 2,4-dichlorophenol with 1-bromoheptane in the presence of a base to form 2,4-dichlorophenoxyheptane. The next step involves the reaction of 2,4-dichlorophenoxyheptane with 4-aminobutanamide in the presence of a coupling reagent to form 4-(2,4-dichlorophenoxy)-N-heptylbutanamide.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-heptylbutanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory properties. The drug has also been studied for its potential use in the treatment of various neuropsychiatric disorders such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-heptylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2NO2/c1-2-3-4-5-6-11-20-17(21)8-7-12-22-16-10-9-14(18)13-15(16)19/h9-10,13H,2-8,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKCUTRJMJKOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenoxy)-N-heptylbutanamide

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